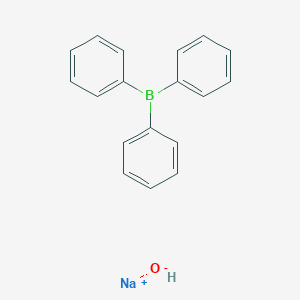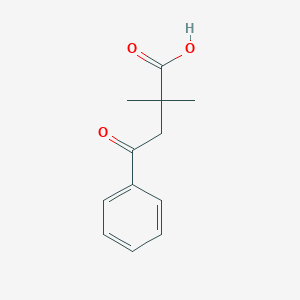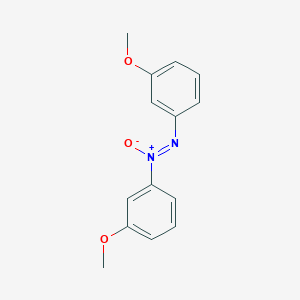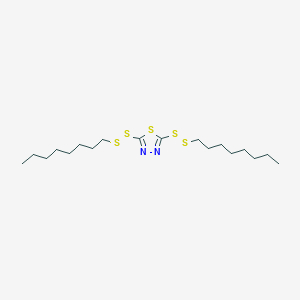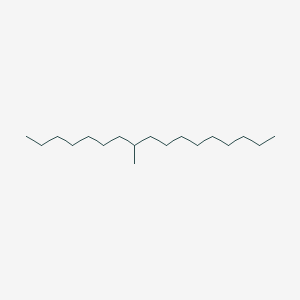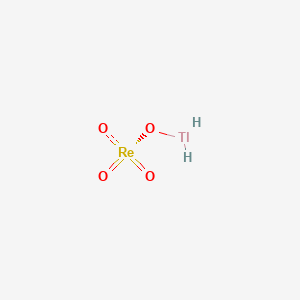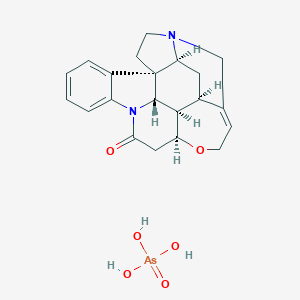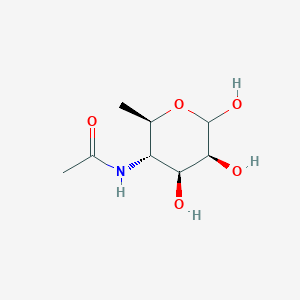
N-Acetylperosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylperosamine (NAP) is a monosaccharide that is found in the cell wall of various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Campylobacter jejuni. NAP is an important component of bacterial lipopolysaccharides (LPS), which are essential for bacterial survival and virulence. NAP has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics.
Mecanismo De Acción
The mechanism of action of N-Acetylperosamine is not fully understood, but it is thought to involve the interaction of N-Acetylperosamine with various receptors on immune cells. N-Acetylperosamine has been shown to activate Toll-like receptor 4 (TLR4), which is a key receptor involved in the recognition of bacterial LPS. Activation of TLR4 leads to the production of pro-inflammatory cytokines, which are important for the immune response to bacterial infections.
Biochemical and Physiological Effects:
N-Acetylperosamine has been shown to have several biochemical and physiological effects. N-Acetylperosamine has been shown to enhance the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-Acetylperosamine has been shown to enhance the activity of natural killer (NK) cells, which are important for the immune response to viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Acetylperosamine in lab experiments is that it is a well-characterized molecule that is easy to synthesize. Furthermore, N-Acetylperosamine has been shown to have a wide range of biological effects, making it a useful tool for studying the immune response to bacterial infections. However, one limitation of using N-Acetylperosamine in lab experiments is that it is not a natural component of mammalian cells, which may limit its relevance to human biology.
Direcciones Futuras
There are several future directions for research on N-Acetylperosamine. One area of research is the development of N-Acetylperosamine-based vaccines and adjuvants. N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising candidate for vaccine development. Furthermore, N-Acetylperosamine-based adjuvants may be useful for enhancing the efficacy of existing vaccines.
Another area of research is the development of N-Acetylperosamine-based antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics, making them a promising candidate for the treatment of bacterial infections.
Conclusion:
N-Acetylperosamine is a monosaccharide that has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine has been shown to enhance the immune response to vaccines and confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics. Future research on N-Acetylperosamine may lead to the development of new vaccines and antibiotics that could have a significant impact on public health.
Métodos De Síntesis
N-Acetylperosamine can be synthesized from L-rhamnose, which is a common sugar found in nature. The synthesis of N-Acetylperosamine involves several chemical reactions, including acetylation, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
N-Acetylperosamine has been studied extensively for its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising adjuvant for vaccine development.
Propiedades
Número CAS |
14131-56-7 |
|---|---|
Nombre del producto |
N-Acetylperosamine |
Fórmula molecular |
C8H15NO5 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
N-[(2R,3S,4S,5S)-4,5,6-trihydroxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-5(9-4(2)10)6(11)7(12)8(13)14-3/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7+,8?/m1/s1 |
Clave InChI |
LMIZXKMXHCOVTQ-PDMHJPEASA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
Sinónimos |
(1-2)-linked N-3-hydroxypropionyl-alpha-D-perosamine 4-(3-hydroxypropanamido)-4,6-dideoxy-alpha-D-mannopyranose alpha(1-2)linked N-acetylperosamine homopolymer APA1-2P N-acetylperosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



